N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a tetrahydropyran ring and a pyrazolopyridine ring. The presence of these rings suggests that this compound may have interesting chemical properties and could potentially be used in various applications, such as in the development of pharmaceuticals or other chemical products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the use of reagents like lithium aluminium hydride (LiAlH4) in a solvent like tetrahydrofuran (THF) . The reaction conditions, such as temperature and reaction time, would need to be optimized based on the specific reactants and desired products .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a tetrahydropyran ring and a pyrazolopyridine ring. These rings are likely connected by a methylene (-CH2-) bridge. The compound also contains a carboxamide group, which could contribute to its reactivity and potential biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups and structural features. For example, the carboxamide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized through various methods, one of which involves the synthesis of 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, later converted into 4,5,6,7-tetrahydro-4,6-diphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
- Another study discussed the tautomerism and structure of similar compounds in crystal and solution, providing insights into their chemical behavior and stability (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Applications in Medicinal Chemistry
- Research has been conducted on developing 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase, which is significant for tuberculosis treatment (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
- In another study, pyrazolo[3,4-b]pyridine derivatives were synthesized and investigated as potential corrosion inhibitors for mild steel, indicating their industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Potential Pharmacological Activities
- A series of 3-quinoline carboxamides, including compounds with a pyrazolo[4,3-c]pyridine moiety, have been developed as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is crucial in understanding neurodegenerative diseases (Degorce et al., 2016).
Future Directions
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.ClH/c18-13(15-7-9-2-5-19-6-3-9)12-10-8-14-4-1-11(10)16-17-12;/h9,14H,1-8H2,(H,15,18)(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYLZQWOYHUASO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)C2=NNC3=C2CNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220029-94-6 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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